molecular formula C12H11NO B3361149 8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 91486-93-0

8,9-dihydropyrido[1,2-a]indol-6(7H)-one

Cat. No. B3361149
CAS RN: 91486-93-0
M. Wt: 185.22 g/mol
InChI Key: JLPLVGUCKRNQLP-UHFFFAOYSA-N
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Description

8,9-dihydropyrido[1,2-a]indol-6(7H)-one is an important scaffold found in many biologically active compounds . It is a core motif in ubiquitous biologically active alkaloids .


Synthesis Analysis

The synthesis of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one can be achieved through various methods. One such method involves the use of a gold-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles . Another method involves the use of a palladium-catalyzed asymmetric annulative allylic alkylation reaction of 2-[(1H-indol-2-yl)methyl]malonates with (E)-but-2-ene-1,4-diyl dicarbonates .


Chemical Reactions Analysis

The chemical reactions involving 8,9-dihydropyrido[1,2-a]indol-6(7H)-one are quite complex. For instance, an N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] annulation of 2-bromoenals with 2-amino-1H-indoles has been developed .

Scientific Research Applications

Synthesis Techniques

8,9-Dihydropyrido[1,2-a]indol-6(7H)-one has been synthesized through various techniques, each with its unique features. For instance, a one-pot sequential process has been established for preparing this scaffold, involving Michael-hemiaminalization-oxidation reactions under mild conditions, providing a convenient and efficient synthesis route (Biswas et al., 2019). Additionally, a diastereoselective preparation of 7,8,9-trisubstituted derivatives of this compound has been achieved through a reductive cycloaromatization–lactamization sequence, offering diverse functionalization possibilities (Srivastava et al., 2015).

Chemical Properties and Reactions

The molecule's chemistry is diverse, with studies showing the possibility of creating dihalogenated 6,9-dihydropyrido[1,2-a]indoles through cascade iodocyclization, suggesting its suitability for further functional group diversification via palladium-catalyzed coupling reactions (Wang et al., 2016). The structure of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one also facilitates its use in the synthesis of alkaloids, as demonstrated in the enantioselective synthesis of multiple alkaloid frameworks (Pritchett et al., 2016).

Future Directions

The future directions for the study of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one could involve further exploration of its synthesis methods and potential applications. For instance, the development of a new synthesis route involving visible light photocatalysis has been suggested .

properties

IUPAC Name

8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPLVGUCKRNQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454618
Record name 8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91486-93-0
Record name 8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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